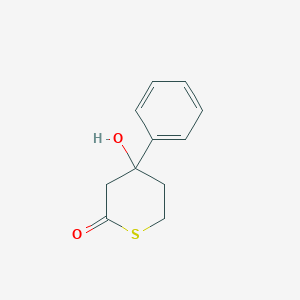![molecular formula C28H20N2O4S3 B14003776 1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] CAS No. 40939-83-1](/img/structure/B14003776.png)
1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] is a complex organic compound with the molecular formula C28H20N2O4S3 and a molecular weight of 544.676 . It is known for its unique structure, which includes isothiocyanate groups and a sulfonyl linkage, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenol with sulfonyl chloride to form an intermediate, which is then reacted with isothiocyanate derivatives to yield the final product . The reaction conditions often include the use of solvents like dimethylbenzene and protection under nitrogen atmosphere to ensure high yields and purity .
Analyse Chemischer Reaktionen
1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] involves its isothiocyanate groups, which can react with nucleophiles such as amines and thiols. This reactivity allows the compound to modify proteins and other biomolecules, potentially inhibiting enzyme activity or altering protein function . The sulfonyl linkage provides stability and enhances the compound’s ability to interact with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] can be compared with other isothiocyanate-containing compounds:
Phenyl Isothiocyanate: A simpler compound with similar reactivity but lacks the sulfonyl linkage, making it less stable.
4-Methylphenyl Isothiocyanate: Similar in structure but without the sulfonyl group, leading to different reactivity and applications.
Sulfonylbis[4-isothiocyanatophenyl]methane: Another sulfonyl-linked isothiocyanate compound with different substituents, offering unique properties and applications.
Eigenschaften
CAS-Nummer |
40939-83-1 |
|---|---|
Molekularformel |
C28H20N2O4S3 |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
2-isothiocyanato-4-[3-isothiocyanato-4-(4-methylphenoxy)phenyl]sulfonyl-1-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C28H20N2O4S3/c1-19-3-7-21(8-4-19)33-27-13-11-23(15-25(27)29-17-35)37(31,32)24-12-14-28(26(16-24)30-18-36)34-22-9-5-20(2)6-10-22/h3-16H,1-2H3 |
InChI-Schlüssel |
LRSAGRIYVFVNIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)C)N=C=S)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




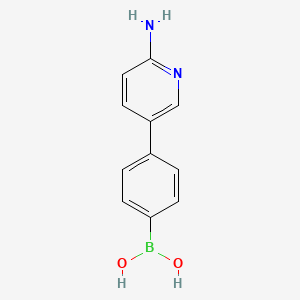
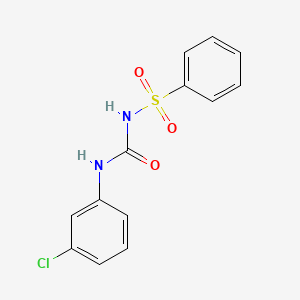
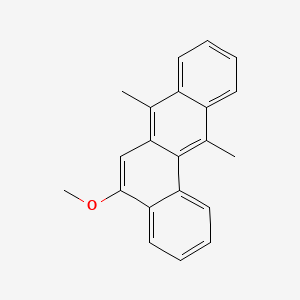
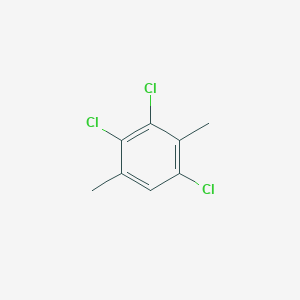
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
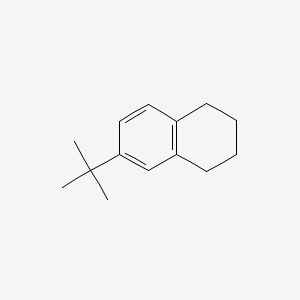
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
